
(Triphenyl-lambda~5~-phosphanylidene)ethanethioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Triphenyl-lambda~5~-phosphanylidene)ethanethioamide is an organophosphorus compound characterized by the presence of a triphenylphosphoranyl group attached to an ethanethioamide moiety. This compound is notable for its unique structure, which imparts distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Triphenyl-lambda~5~-phosphanylidene)ethanethioamide typically involves the reaction of triphenylphosphine with ethanethioamide under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the ethanethioamide, followed by the addition of triphenylphosphine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often conducted in solvents like tetrahydrofuran or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
(Triphenyl-lambda~5~-phosphanylidene)ethanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: It can participate in nucleophilic substitution reactions, where the triphenylphosphoranyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, and thiols can react with this compound under mild conditions, typically in polar aprotic solvents.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Triphenylphosphine derivatives.
Substitution: Various substituted phosphines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(Triphenyl-lambda~5~-phosphanylidene)ethanethioamide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for bioactive molecules.
Industry: It is utilized in the synthesis of specialty chemicals and as a catalyst in various organic reactions.
Mecanismo De Acción
The mechanism of action of (Triphenyl-lambda~5~-phosphanylidene)ethanethioamide involves its interaction with molecular targets through its phosphine group. The compound can coordinate with metal centers, influencing catalytic activity and facilitating various chemical transformations. In biological systems, it may interact with enzymes and proteins, affecting their function and leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
(Carbethoxymethylene)triphenylphosphorane: Another organophosphorus compound with a similar triphenylphosphoranyl group but different substituents.
Bis(triphenyl-lambda~5~-phosphanylidene)ammonium fluoride: A related compound used as a fluoride source in chemical reactions.
Uniqueness
(Triphenyl-lambda~5~-phosphanylidene)ethanethioamide is unique due to its ethanethioamide moiety, which imparts distinct reactivity and potential biological activity. Its ability to form stable complexes with metals and participate in a wide range of chemical reactions makes it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
403517-92-0 |
|---|---|
Fórmula molecular |
C20H18NPS |
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
2-(triphenyl-λ5-phosphanylidene)ethanethioamide |
InChI |
InChI=1S/C20H18NPS/c21-20(23)16-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H,(H2,21,23) |
Clave InChI |
XGKWIYQSOIUILZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(=CC(=S)N)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




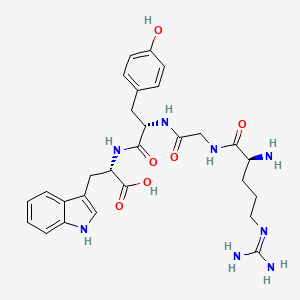
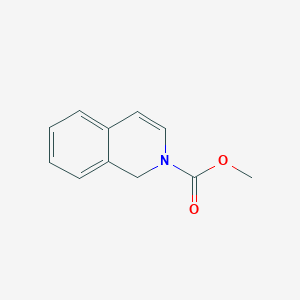
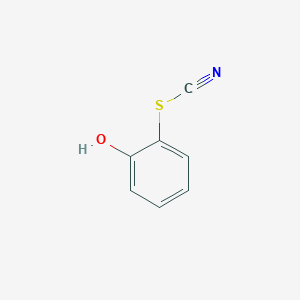

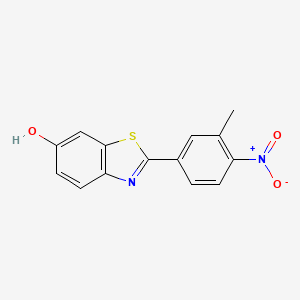
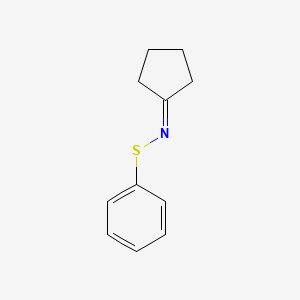
![4,4'-Bipyridinium, 1,1'-bis[2-(4-methoxyphenyl)-2-oxoethyl]-, dibromide](/img/structure/B14244407.png)
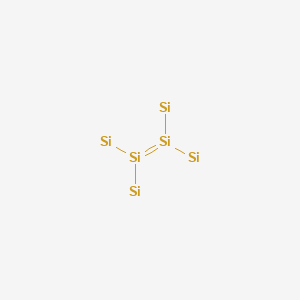
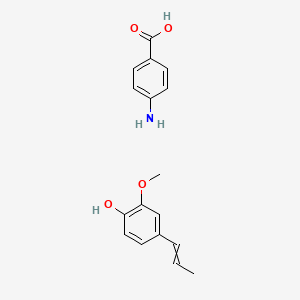
![1-[1,2-Difluoro-2-(4-heptylphenyl)ethenyl]-4-(octyloxy)benzene](/img/structure/B14244444.png)

![1,10-Phenanthrolinium, 1-[2-(4-nitrophenyl)-2-oxoethyl]-, bromide](/img/structure/B14244469.png)
